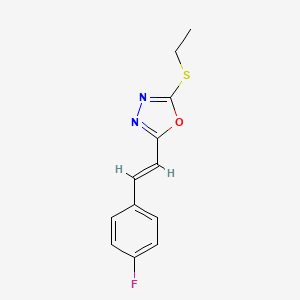![molecular formula C13H16ClFO2 B12838578 2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane](/img/structure/B12838578.png)
2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane is a chemical compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound features a chloro-fluoro-phenyl group and a propyl group attached to the dioxane ring, making it a unique and interesting molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-fluoro-benzaldehyde with propyl glycol in the presence of an acid catalyst to form the dioxane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro and fluoro groups to hydrogen atoms, resulting in a less substituted dioxane.
Substitution: The chloro and fluoro groups can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less substituted dioxanes.
Substitution: Formation of substituted dioxanes with various functional groups.
科学的研究の応用
2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-3-fluoro-phenyl)-5-methyl-[1.3]dioxane
- 2-(4-Chloro-3-fluoro-phenyl)-5-ethyl-[1.3]dioxane
- 2-(4-Chloro-3-fluoro-phenyl)-5-butyl-[1.3]dioxane
Uniqueness
2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the propyl chain, provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
特性
分子式 |
C13H16ClFO2 |
|---|---|
分子量 |
258.71 g/mol |
IUPAC名 |
2-(4-chloro-3-fluorophenyl)-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C13H16ClFO2/c1-2-3-9-7-16-13(17-8-9)10-4-5-11(14)12(15)6-10/h4-6,9,13H,2-3,7-8H2,1H3 |
InChIキー |
ZQOAQMFIHWUVCF-UHFFFAOYSA-N |
正規SMILES |
CCCC1COC(OC1)C2=CC(=C(C=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B12838496.png)
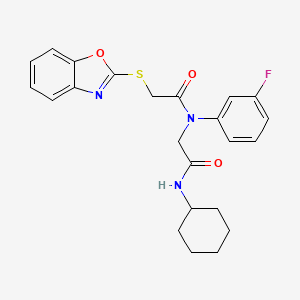
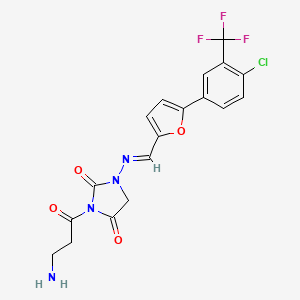
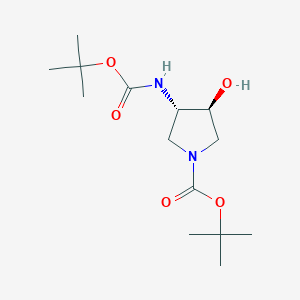
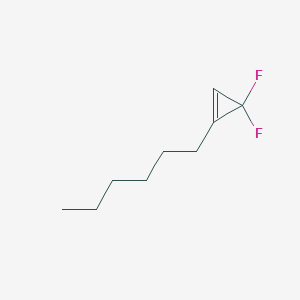
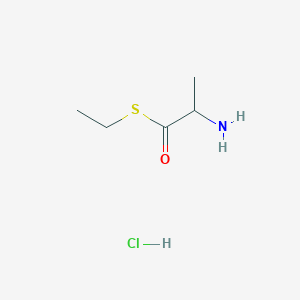
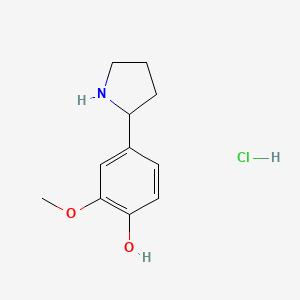




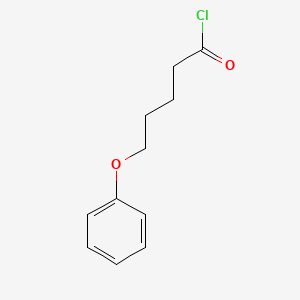
![2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide](/img/structure/B12838590.png)
